3-Benzoylpropionic acid
3-Benzoylpropionic acid
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
4-oxo-4-phenylbutyric acid is a 4-oxo monocarboxylic acid that is butyric acid bearing oxo and phenyl substituents at position 4. It has a role as a hapten. It derives from a butyric acid.
4-oxo-4-phenylbutyric acid is a 4-oxo monocarboxylic acid that is butyric acid bearing oxo and phenyl substituents at position 4. It has a role as a hapten. It derives from a butyric acid.
Brand Name:
Vulcanchem
CAS No.:
2051-95-8
VCID:
VC21135287
InChI:
InChI=1S/C10H10O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)
SMILES:
C1=CC=C(C=C1)C(=O)CCC(=O)O
Molecular Formula:
C10H10O3
Molecular Weight:
178.18 g/mol
3-Benzoylpropionic acid
CAS No.: 2051-95-8
Cat. No.: VC21135287
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards 4-oxo-4-phenylbutyric acid is a 4-oxo monocarboxylic acid that is butyric acid bearing oxo and phenyl substituents at position 4. It has a role as a hapten. It derives from a butyric acid. |
|---|---|
| CAS No. | 2051-95-8 |
| Molecular Formula | C10H10O3 |
| Molecular Weight | 178.18 g/mol |
| IUPAC Name | 4-oxo-4-phenylbutanoic acid |
| Standard InChI | InChI=1S/C10H10O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) |
| Standard InChI Key | KMQLIDDEQAJAGJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)CCC(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CCC(=O)O |
| Melting Point | 118.0 °C |
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